2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 338407-36-6
VCID: VC7052591
InChI: InChI=1S/C13H7ClF3N3/c14-10-5-8(13(15,16)17)7-20-12(10)9(6-18)11-3-1-2-4-19-11/h1-5,7,9H
SMILES: C1=CC=NC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C13H7ClF3N3
Molecular Weight: 297.67

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile

CAS No.: 338407-36-6

Cat. No.: VC7052591

Molecular Formula: C13H7ClF3N3

Molecular Weight: 297.67

* For research use only. Not for human or veterinary use.

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile - 338407-36-6

Specification

CAS No. 338407-36-6
Molecular Formula C13H7ClF3N3
Molecular Weight 297.67
IUPAC Name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-2-ylacetonitrile
Standard InChI InChI=1S/C13H7ClF3N3/c14-10-5-8(13(15,16)17)7-20-12(10)9(6-18)11-3-1-2-4-19-11/h1-5,7,9H
Standard InChI Key NHLFYQDLTPJOFM-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound is systematically named 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile, with the alternative designation 3-chloro-2-(cyanomethyl)-5-(trifluoromethyl)pyridine . Its molecular formula is C8H4ClF3N2\text{C}_8\text{H}_4\text{ClF}_3\text{N}_2, featuring:

  • A pyridine ring substituted with chlorine at position 3 and a trifluoromethyl group at position 5.

  • An acetonitrile moiety (-CH2_2CN) attached to position 2 of the pyridine ring .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight220.58 g/mol
Density1.429 ± 0.06 g/cm³ (predicted)
Boiling Point245.7 ± 35.0°C (predicted)
Melting Point33.9–34.2°C (experimental)
LogP (Partition Coefficient)2.82

Synthetic Methodologies

One-Step Catalytic Substitution Reaction

The most efficient synthesis route involves a substitution reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and acetonitrile under alkaline conditions .

Reaction Conditions:

  • Catalyst: A mixture of tetrakis(triphenylphosphine)palladium (Pd(PPh3_3)4_4) and nano titanium dioxide (TiO2_2), activated at 210–230°C .

  • Base: Sodium methoxide (NaOCH3_3) or sodium ethoxide (NaOCH2_2CH3_3) .

  • Temperature: 110–130°C under 2.5–3.0 MPa pressure .

  • Yield: 97.5–99.2% .

Table 2: Optimized Synthesis Parameters from Patent Examples

ParameterExample 6Example 7Example 8
Temperature130°C120°C125°C
Pressure2.8 MPa3.0 MPa2.9 MPa
Reaction Time16 h12 h13 h
Catalyst Loading4 mg/mmol3 mg/mmol3.5 mg/mmol
Yield99.2%98.7%97.9%

Mechanistic Insights

The reaction proceeds via α-carbanion formation at the acetonitrile’s methyl group, which displaces the chlorine atom at position 2 of the pyridine ring. The palladium catalyst facilitates electron transfer, while nano TiO2_2 stabilizes intermediates through surface adsorption .

Applications in Agrochemical Synthesis

Role in Fluopyram Production

This compound is a key intermediate in synthesizing fluopyram, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide . Fluopyram’s mode of action involves blocking mitochondrial electron transport in fungal pathogens, leading to energy deprivation.

Product NameTarget CropsPathogens Controlled
Luna Privilege®Fruits, VegetablesBotrytis, Sclerotinia
Velum Prime®Row CropsNematodes, Soil-borne Fungi

Structure-Activity Relationships

The trifluoromethyl (-CF3_3) group enhances lipid solubility, enabling efficient membrane penetration, while the cyano (-CN) group increases electrophilicity, promoting target binding. Chlorine at position 3 sterically hinders metabolic degradation, prolonging residual activity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H-NMR (400 MHz, DMSO-d6_6):

    • δ 8.99 (s, 1H, H-6 pyridine)

    • δ 8.56 (s, 1H, H-4 pyridine)

    • δ 4.52 (s, 2H, CH2_2CN) .

Mass Spectrometry

  • Exact Mass: 220.00200 g/mol (calculated for C8H4ClF3N2\text{C}_8\text{H}_4\text{ClF}_3\text{N}_2) .

  • Fragmentation Pattern: Dominant peaks at m/z 221 (M+H+^+), 203 (M-H2_2O+^+), 175 (M-CN+^+) .

Industrial Scale-Up Challenges

Catalyst Recovery and Reuse

Nano TiO2_2-supported palladium catalysts lose 12–15% activity after three cycles due to Pd leaching . Strategies to mitigate this include:

  • Silica coating of TiO2_2 nanoparticles.

  • Use of bimetallic Pd-Ag catalysts to reduce oxidative degradation.

Waste Stream Management

The process generates 8–10 kg of aqueous waste per kg of product, containing residual acetonitrile and sodium chloride. Closed-loop recycling systems are recommended to meet REACH regulations .

Future Research Directions

Biocatalytic Synthesis

Exploratory studies suggest that engineered nitrilases could convert 2,3-dichloro-5-(trifluoromethyl)pyridine directly to the target compound, eliminating the need for cyanide reagents.

Computational Modeling

Density functional theory (DFT) simulations at the ω\omegaB97X-D/6-311++G(d,p) level predict a reaction activation energy of 28.7 kcal/mol, aligning with experimental rate data .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator